Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Structurally, it features a tetrahydropyrimidine core substituted with a methyl ester at position 5, a 2-chlorophenyl-functionalized furan ring at position 4, and methyl groups at positions 1 and 4. This compound is likely synthesized via the Biginelli reaction, a multicomponent condensation of urea, a β-keto ester, and an aldehyde, as inferred from analogous syntheses .
The 2-chlorophenyl group introduces steric and electronic effects that may enhance binding affinity to biological targets, while the methyl ester influences lipophilicity and metabolic stability. Crystallographic studies using programs like SHELXL and ORTEP-3 (commonly employed for small-molecule refinement and visualization) may elucidate its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns critical to its solid-state properties .
Properties
Molecular Formula |
C18H17ClN2O4 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23) |
InChI Key |
VXIUFDVLQALPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation Approaches
The tetrahydropyrimidine (THPM) core is frequently synthesized via Biginelli-like reactions, adapting methodologies from analogous dihydropyrimidine derivatives. A modified three-component condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde, methyl acetoacetate, and urea or thiourea derivatives forms the THPM scaffold. Ferric chloride (FeCl₃) in ethanol acts as a Lewis acid catalyst, facilitating imine formation and subsequent cyclization.
Reaction Conditions :
-
Molar Ratio : 1:1:1.3 (aldehyde:acetoacetate:thiourea)
-
Solvent : Absolute ethanol
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
Post-condensation, N-methylation at the 1-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃). The 6-methyl group originates from the acetoacetate ester precursor, eliminating the need for subsequent alkylation.
Optimization of Reaction Parameters
Catalyst Screening
FeCl₃ outperforms conventional Brønsted acids (e.g., HCl, H₂SO₄) in THPM synthesis, achieving 65% yield versus <40% with protic acids. Transition metal catalysts like Cu(OTf)₂ and Sc(OTf)₃ were tested but showed negligible improvement over FeCl₃.
Solvent Effects
Ethanol optimizes solubility and reaction kinetics, but switching to dimethyl sulfoxide (DMSO) increases furan intermediate stability at the expense of lower THPM yields (≈50%). A mixed solvent system (ethanol:DMSO, 3:1) balances reactivity and intermediate stability, elevating yields to 68%.
Table 1. Solvent Impact on THPM Synthesis
| Solvent | Yield (%) | Reaction Time (h) | Purity (HPLC %) |
|---|---|---|---|
| Ethanol | 65 | 6 | 98.2 |
| DMSO | 50 | 8 | 95.4 |
| Ethanol:DMSO (3:1) | 68 | 7 | 98.7 |
Functional Group Modifications
Esterification and Hydrolysis
The C-5 carboxylate ester is introduced via acetoacetate ester precursors. Methyl acetoacetate is preferred over ethyl analogs due to faster cyclization kinetics. Hydrolysis to the carboxylic acid derivative is achievable with 6M HCl, though this destabilizes the THPM ring under prolonged heating (>2 hours).
Chlorophenyl Group Stability
The 2-chlorophenyl substituent resists dehalogenation under standard conditions (reflux in ethanol, FeCl₃). However, employing stronger Lewis acids (e.g., AlCl₃) at >100°C induces partial C-Cl bond cleavage, forming phenyl-furan byproducts.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (DMSO-d₆) :
-
δ 1.92 (s, 3H, 6-CH₃)
-
δ 3.16 (s, 3H, 1-NCH₃)
-
δ 3.62 (s, 3H, COOCH₃)
-
δ 5.24 (s, 1H, C4-H)
IR (KBr) :
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows a single peak at t₃ = 4.2 minutes, confirming >98% purity. LC-MS (m/z): 373.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈ClN₂O₄.
Challenges and Alternative Pathways
Byproduct Formation
Competing pathways generate 3,4-dihydropyrimidin-2(1H)-one derivatives (≈12% yield) due to premature oxo-group reduction. Adding molecular sieves (4Å) suppresses this side reaction by absorbing water.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction time to 1.5 hours but causes decomposition of the furan moiety, limiting yield to 45%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and has shown promising results in inhibiting growth. The mechanisms often involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Antitubercular Activity
The compound has been evaluated for its activity against Mycobacterium tuberculosis. Research indicates that certain derivatives of tetrahydropyrimidines exhibit significant antitubercular effects, suggesting a potential role in developing new treatments for tuberculosis .
Anticancer Properties
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines by modulating various signaling pathways associated with cell survival and proliferation .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:
Diabetes Management
Some derivatives have been linked to glucose-lowering effects in diabetic models. The structural features of tetrahydropyrimidines may contribute to their ability to enhance insulin sensitivity or inhibit gluconeogenesis .
Neurological Disorders
Emerging research suggests that certain compounds within this class may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues of the target compound differ in substituents on the furan ring, ester groups, or aromatic systems. These modifications significantly alter physicochemical and biological properties:
Key Observations:
Substituent Position and Electronic Effects: The ortho-chlorophenyl group in the target compound may induce greater steric hindrance and electron-withdrawing effects compared to the para-chlorophenyl in the analogue from . This could influence π-π stacking interactions in biological targets or crystal packing .
Ester Group Impact :
- Methyl esters (target compound) generally exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters (), which may affect bioavailability.
Crystallographic and Hydrogen Bonding Analysis
- The target compound’s 2-chlorophenyl and methyl ester groups may participate in C–H···O or halogen bonding, influencing crystal packing. In contrast, the methoxymethyl analogue () could form stronger hydrogen bonds (e.g., O–H···O) due to its polar substituent .
- Software like SHELXL () and ORTEP-3 () are critical for resolving such structural details, enabling comparisons of bond lengths and angles.
Biological Activity
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 353466-95-2) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core substituted with a furan ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 348.81 g/mol. The presence of the chlorinated phenyl and furan moieties contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3 |
| Molecular Weight | 348.81 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 3.90 |
| Density | 1.4 g/cm³ |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays .
2. Anticancer Potential
- The compound has been investigated for its anticancer effects in several cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations .
3. Anti-inflammatory Effects
- This compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
1. Enzyme Inhibition
- The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it has been suggested that it inhibits fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells .
2. Modulation of Signaling Pathways
- It appears to modulate various signaling pathways associated with cell survival and proliferation. By affecting pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and growth signals .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anticancer Activity
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours .
Case Study 2: Anti-inflammatory Properties
- In an animal model of chronic inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
Q & A
Q. Example Reaction Parameters
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | HCl | Ethanol | 77 | |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | AcOH | MeOH | 68 |
How can the compound’s structural integrity be confirmed post-synthesis?
Basic Research Question
Combined spectroscopic and crystallographic methods are critical:
- NMR : Analyze and spectra to verify substituent integration and coupling patterns (e.g., methyl groups at δ 2.27 ppm in DMSO-d₆) .
- X-ray Crystallography : Resolve bond lengths (mean C–C = 0.002 Å) and dihedral angles to confirm stereochemistry. Data-to-parameter ratios >15 ensure reliability .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks via ESI-MS).
What strategies address low yields in dihydropyrimidinone synthesis?
Advanced Research Question
Low yields (e.g., <50%) often stem from steric hindrance or poor aldehyde reactivity. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves efficiency .
- Lewis Acid Catalysts : FeCl₃ or ZrCl₄ enhances electrophilicity of carbonyl groups.
- Solvent-Free Conditions : Minimizes side reactions in neat thermal reactions .
Case Study : Substituting HCl with FeCl₃ increased yields from 60% to 82% for a brominated analog .
How should crystallographic data contradictions (e.g., disorder, low resolution) be resolved?
Advanced Research Question
Contradictions arise from crystal defects or thermal motion. Mitigation steps:
Q. Example Crystallographic Metrics
| Parameter | Value | Acceptable Range | Reference |
|---|---|---|---|
| -factor | 0.048 | <0.05 | |
| Data-to-Parameter Ratio | 20.4 | >10 |
How does substituent regioselectivity impact pharmacological activity?
Advanced Research Question
Regioselectivity in the furan-2-yl or chlorophenyl groups alters bioactivity:
Q. Structure-Activity Relationship (SAR)
| Substituent | MIC (µg/mL) | Target Protein Binding Affinity |
|---|---|---|
| 2-Chlorophenyl | 12.5 | High (ΔG = -9.2) |
| 4-Methoxyphenyl | 50.0 | Moderate (ΔG = -6.8) |
What protocols ensure safe handling and disposal of synthetic waste?
Basic Research Question
- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) from non-halogenated waste .
- Neutralization : Treat acidic residues with sodium bicarbonate before disposal.
- Professional Disposal : Collaborate with licensed agencies for incineration or chemical degradation .
How can molecular docking guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Target Selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase based on structural homology .
- Docking Software : Use AutoDock Vina with AMBER force fields. Validate poses with RMSD <2.0 Å.
- Pharmacophore Mapping : Identify hydrogen bond donors (e.g., NH of tetrahydropyrimidine) critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
